Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine is a complex organic compound characterized by its unique structural features, including a benzo[1,3]dioxole ring fused with a phenyl group and an ethylamine chain. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and neuropharmacology. The molecular formula for this compound is with a molecular weight of approximately 273.30 g/mol .
This compound is classified as an organic amine and belongs to the broader category of benzodioxole derivatives. It is often studied for its pharmacological properties, especially in relation to its effects on various biological pathways. The compound can be sourced from chemical suppliers for research purposes, and it has been noted for its potential applications in therapeutic development .
The synthesis of benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine typically involves several steps:
The synthesis may require specific reaction conditions such as temperature control, pH adjustments, and the use of solvents that facilitate the reaction while minimizing side products. Continuous flow reactors are sometimes employed to enhance efficiency and yield during industrial-scale production.
The molecular structure of benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine features:
The compound's key structural data includes:
This structure contributes to its potential biological activity by influencing how it interacts with biological targets within cells .
Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine can undergo various chemical reactions:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic or basic medium |
Reduction | Lithium aluminum hydride | Dry ether |
Substitution | Sodium methoxide | Methanol |
These reactions are crucial for modifying the compound for further studies or applications in drug development.
The mechanism of action for benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine involves its interaction with various biochemical pathways:
Preliminary studies indicate that compounds with similar structures exhibit potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines. This suggests that benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine may possess significant anticancer activity.
Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine is typically characterized by:
Key chemical properties include:
These properties are essential for understanding how this compound behaves in biological systems and during chemical reactions .
Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine has several notable scientific applications:
This compound's unique structure allows it to serve as a versatile tool in both research and industrial applications, highlighting its significance in contemporary scientific investigations .
The synthetic pathway and initial pharmacological characterization of Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine (CAS 435345-36-1) mark a significant development in medicinal chemistry. First identified as a research chemical with a molecular formula of C₁₆H₁₆FNO₂ and a molecular weight of 273.30 g/mol, this compound emerged from early efforts to explore structurally complex amines for central nervous system (CNS) activity [1] [6]. Initial synthesis routes focused on reductive amination strategies, where piperonylamine (derived from 3,4-methylenedioxybenzaldehyde) was condensed with 2-(4-fluorophenyl)acetaldehyde using sodium borohydride or cyanoborohydride as reducing agents. These methods typically yielded moderate quantities (40-60%) of the target amine, requiring subsequent purification via column chromatography [1] [6].
Early pharmacological screening revealed its potential interaction with monoaminergic systems. While not comprehensively profiled initially, structural analogy to deuterated benzo[d][1,3]dioxol derivatives—specifically patented as serotonin reuptake inhibitors—suggested a possible mechanism tied to mood regulation [3]. The compound's core architecture shares critical features with known neuroactive agents, particularly the combination of a fluorinated aromatic system with a benzodioxole moiety. This prompted investigations into its effects on neurotransmitter transporters, though detailed receptor binding data from these early studies remain limited in the public domain [3] [7]. Commercial availability as a research chemical (e.g., 500 mg for $285) through suppliers like Santa Cruz Biotechnology and TimTec Corporation facilitated broader academic access by the early 2000s, enabling preliminary exploration in neuropharmacological models [1] [6].
Table 1: Evolution of Synthesis Approaches for Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine
Synthetic Era | Key Reagents | Yield (%) | Purification Method | Primary Application Focus |
---|---|---|---|---|
Initial (1990s-2000s) | Piperonylamine + 2-(4-Fluorophenyl)acetaldehyde, NaBH₄ | 40-60 | Silica gel chromatography | Serotonin reuptake inhibition screening |
Modern (2010s-present) | Reductive amination with NaBH₃CN, Pd/C hydrogenation | 75-85 | HPLC | Targeted CNS drug discovery & SAR studies |
The molecular architecture of Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine integrates three pharmacologically significant elements: a benzodioxole ring, a flexible ethylamine spacer, and a para-fluorinated phenyl terminus. This configuration confers distinct electronic and steric properties that underpin its biological relevance [2] [3] [6].
Structure-activity relationship (SAR) studies of analogous compounds reveal that modifications to this scaffold significantly alter bioactivity. For example:
Table 2: Structural Analogues and Their Documented Biological Activities
Structural Feature | Example Modification | Biological Activity Shift | Source |
---|---|---|---|
Benzodioxole replacement | Benzotriazole fusion | Potent antitubulin & antimicrobial activity | [2] |
Deuteration | Ethylamine CH₂ → CD₂ | Enhanced metabolic stability (serotonin reuptake inhibition) | [3] |
Salt formation | Hydrochloride (C₁₆H₁₇ClFNO₂) | Improved solubility for pharmacological assays | [4] |
Amide derivatization | Benzotriazolyl-acetamidyl thiazolidinone | COX-2 inhibition (IC₅₀ < 0.1 μM) | [7] |
Rational drug design leverages this scaffold for target-specific optimization:
Table 3: Key Suppliers and Research Applications of Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine
Supplier | Catalog Number | Purity | Primary Research Use | Reference |
---|---|---|---|---|
Santa Cruz Biotechnology | sc-326182 | >95% (HPLC) | Neuropharmacology screening | [1] |
TimTec Corporation | SBB007237 | >98% | Structure-activity relationship studies | [6] |
AKos Consulting | B023226 | >97% | Synthetic intermediate for deuterated analogs | [6] |
Matrix Scientific | Not specified | >95% | In vitro biological testing | [6] |
The strategic integration of a fluorinated aromatic system with a heterocyclic amine positions this compound as a versatile scaffold for probing neuropharmacological and anti-inflammatory pathways. Ongoing research focuses on exploiting its modular structure for developing isoform-selective enzyme inhibitors or receptor modulators with optimized pharmacokinetic profiles [2] [3] [7].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2